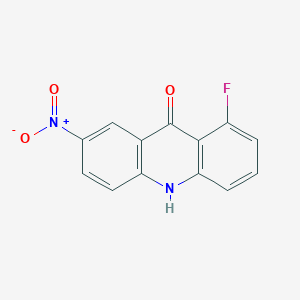![molecular formula C12H8ClN3O3S2 B12921884 5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol CAS No. 922505-47-3](/img/structure/B12921884.png)
5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a chloroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol typically involves multiple steps. One common method starts with the preparation of the 1,2,4-thiadiazole ring, which is achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The resulting thiadiazole intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine .
This can be accomplished by reacting the sulfonylated thiadiazole intermediate with 5-chloroquinolin-8-ol under appropriate conditions, such as refluxing in a suitable solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Amines, thiols; conditionspolar aprotic solvents, elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Aminoquinoline or thioquinoline derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(((1,2,4-Thiadiazol-5-yl)sulfonyl)methyl)-5-chloroquinolin-8-ol involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in bacterial metabolism.
Antiviral Activity: It interferes with viral replication by targeting viral enzymes and proteins.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the thiadiazole and sulfonyl moieties but lacks the quinoline ring.
2-Alkylthio-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring with different substituents.
N-({5-[(2-methoxybenzylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide: Another thiadiazole derivative with distinct functional groups.
Properties
CAS No. |
922505-47-3 |
|---|---|
Molecular Formula |
C12H8ClN3O3S2 |
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-chloro-7-(1,2,4-thiadiazol-5-ylsulfonylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H8ClN3O3S2/c13-9-4-7(5-21(18,19)12-15-6-16-20-12)11(17)10-8(9)2-1-3-14-10/h1-4,6,17H,5H2 |
InChI Key |
USDGOSIHUCNMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC=NS3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dichlorophenyl)methylideneamino]-2-methyl-quinazolin-4-one](/img/structure/B12921806.png)
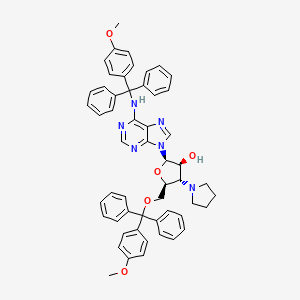
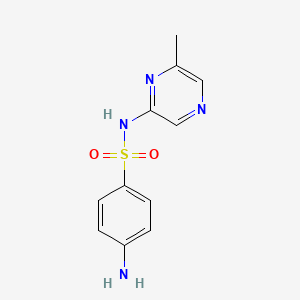
![2-Chloro-3-methyl-4-((1R,3s,5S)-3,6,7-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12921817.png)
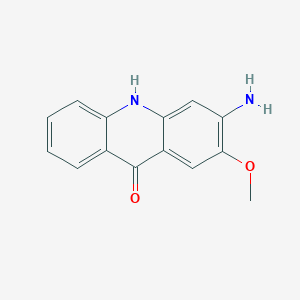
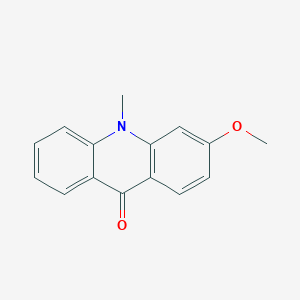
![[2-(furan-2-ylmethylamino)-2-oxoethyl] 2H-chromene-3-carboxylate](/img/structure/B12921843.png)
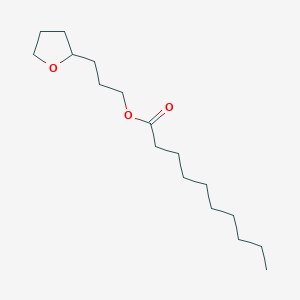
![[5-(5-Chloropentyl)-1,2-oxazol-3-YL]methanol](/img/structure/B12921859.png)


![3-Cyclopentyl-7-iodo-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B12921870.png)
![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
